molecular formula C10H11NO5S B1467704 Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate CAS No. 1350456-27-7

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate

Cat. No. B1467704
M. Wt: 257.27 g/mol
InChI Key: FIMFWUMYKVBIJF-UHFFFAOYSA-N
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Description

Compounds like “Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols . They play vital roles in various biological functions and are commonly used in a wide variety of applications, from plasticizers to flavorings .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound and how they are connected .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatography . These techniques can provide information about the reactivity of the compound and its potential to undergo certain chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Scientific Research Applications

1. Therapeutic Importance of Synthetic Thiophene

  • Application Summary: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
  • Results or Outcomes: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

2. Tetrel, Chalcogen, and Charge-Assisted Hydrogen Bonds in 2-((2-Carboxy-1-(substituted)-2-hydroxyethyl)thio) Pyridin-1-ium Chlorides

  • Application Summary: The reaction of 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane or 1-chloro-1-(substituted)-3,3-diethoxypropan-2-one with pyridine-2-thiol yields 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo .
  • Methods of Application: The reaction is carried out in EtOH at 25 °C, which subsequently, in MeCN at 85°C, transforms into ring-opening products .
  • Results or Outcomes: The tetrel (C···O) and chalcogen (S···O) bonds are found in the structures of the resulting compounds . Both molecules are stabilized in crystal by tetrel, chalcogen, and multiple charge-assisted hydrogen bonds .

3. Thiodiglycol Applications

  • Application Summary: Thiodiglycol is a polar protic solvent used in a variety of applications ranging from dyeing textiles to inks in some ballpoint pens . It is also used as a building block for protection products, dispersants, fibers, plasticizers, rubber accelerators, pesticides, dyes, and various other organic chemicals .
  • Methods of Application: Thiodiglycol is manufactured by the reaction of 2-chloroethanol with sodium sulfide . It is used directly as a solvent or as a reactant in the synthesis of other compounds .
  • Results or Outcomes: The use of thiodiglycol in these applications has led to the production of a wide range of products, from textiles and inks to various organic chemicals .

4. Therapeutic Importance of Synthetic Thiophene

  • Application Summary: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
  • Results or Outcomes: They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

5. Antitumor Activity of Aliphatic Substituted Thiazoles

  • Application Summary: Aliphatic substituted thiazoles and their aromatic congeners have shown antitumor activity .
  • Methods of Application: The specific methods of application would depend on the specific compound and the type of cancer being targeted .
  • Results or Outcomes: The aromatic substitution improved the antitumor activity more than 4- or 5-methyl; 4-methyl and 5-ethyl carboxylate derivatives .

6. Synthesis of Novel 1,4-Diketone Derivatives

  • Application Summary: The Stetter reaction, which is generally via a nucleophilic catalyst like cyanide or thiazolium-NHC catalysts, is one of the important reactions to obtain a new carbon−carbon bond . In particular, 1,4-diketones with very functional properties are obtained by the Stetter reaction with the intermolecular reaction of an aldehyde and an α,β-unsaturated ketone .
  • Methods of Application: The reaction was catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (3b), using triethylamine for the basic medium and dimethyl sulfoxide as the solvent .
  • Results or Outcomes: As a result, some novel arenoxy-substituted 1,4-diketones were gained with good yields at room temperature within 24 h through an intermolecular Stetter reaction .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the potential for the compound to cause harm to humans or the environment .

Future Directions

The future directions for the study of a compound can depend on many factors, including its potential applications, its safety profile, and the current state of knowledge about its properties and behavior .

properties

IUPAC Name

methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFWUMYKVBIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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